BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC
Description
Chemical Identity and Nomenclature
This compound(II) belongs to the family of metal β-diketonates, where zinc(II) coordinates with two deprotonated TMHD ligands. The systematic IUPAC name, bis(2,2,6,6-tetramethylheptane-3,5-dionato)zinc , reflects its structural configuration. Each TMHD ligand (C₁₁H₂₀O₂) contributes two oxygen atoms to form a chelate ring around the zinc center, resulting in a neutral complex with the formula Zn(C₁₁H₁₉O₂)₂.
Table 1: Key Physicochemical Properties of Zn(TMHD)₂
The ligand 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) features two pivaloyl groups flanking a central diketone moiety, imparting steric bulk that enhances the complex’s volatility and thermal stability. Spectroscopic characterization, including NMR and X-ray crystallography, confirms the bidentate coordination mode and tetrahedral geometry.
Historical Development of β-Diketonate Zinc Complexes
The exploration of zinc β-diketonates began in the mid-20th century alongside advancements in coordination chemistry. Early studies focused on simple acetylacetonate derivatives, but their limited thermal stability hindered industrial applications. The introduction of TMHD in the 1970s marked a turning point; its branched alkyl substituents reduced intermolecular interactions, enabling sublimation at lower temperatures without decomposition.
Zn(TMHD)₂ emerged as a benchmark precursor in the 1990s for CVD processes, particularly for depositing ZnO films used in optoelectronics. A 2007 study demonstrated its utility in synthesizing high-purity zinc oxide nanoparticles via sol-gel methods, achieving particle sizes below 50 nm. Recent innovations include its incorporation into heterometallic frameworks, such as Zn-Ln (lanthanide) systems, which exhibit unique photoluminescent properties.
Significance in Coordination Chemistry and Materials Science
Zn(TMHD)₂’s significance stems from its dual role as a robust precursor and a modular building block. In coordination chemistry, its inertness toward protic solvents allows for the synthesis of air-stable complexes, contrasting with more reactive β-diketonates like zinc acetylacetonate. The steric bulk of TMHD ligands also prevents oligomerization, a common issue in less substituted analogs.
In materials science, Zn(TMHD)₂ enables the production of ZnO thin films with controlled morphology. A 2023 study utilized atmospheric pressure CVD with Zn(TMHD)₂ to fabricate ultra-thin (<100 nm) ZnO layers for perovskite solar cells, achieving a power conversion efficiency of 18.7%. Additionally, its compatibility with atomic layer deposition (ALD) techniques has facilitated the development of conformal coatings for flexible electronics.
Emerging applications span catalysis and biomedicine. For instance, Zn(TMHD)₂ serves as a pre-catalyst in iron-catalyzed hydrobenzylation reactions, enabling the stereoselective synthesis of natural products like (–)-eugenial C. Its low toxicity profile compared to other metal β-diketonates further supports biomedical explorations, such as zinc-doped hydroxyapatite for bone regeneration.
Properties
IUPAC Name |
dizinc;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.2Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;/q;;2*+2/p-2/b2*8-7+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIOXKNMRGILLP-COYDWXKQSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Zn+2].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.[Zn+2].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Zn2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Stoichiometry
A standard laboratory procedure involves dissolving zinc chloride (ZnCl₂) in anhydrous ethanol, followed by the gradual addition of HTMHD in a 1:2 molar ratio. The mixture is refluxed for 4–6 hours to ensure complete complexation. The product is isolated via solvent evaporation and purified through recrystallization from hexane or diethyl ether.
Key Parameters:
Characterization and Quality Control
Purified Zn(TMHD)₂ is characterized using:
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Elemental Analysis: Confirms Zn and ligand stoichiometry (C: 61.2%, H: 9.3%, Zn: 15.1%).
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FT-IR Spectroscopy: Peaks at 1600 cm⁻¹ (C=O stretching) and 480 cm⁻¹ (Zn–O vibration).
Industrial Production and Scalability
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency. Key advantages include:
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Precision: Automated control of temperature (±1°C) and reactant feed rates.
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Scalability: Outputs exceeding 50 kg/day reported by major suppliers.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 6 hours | 2 hours |
| Purity | 99% | 99.5% |
| Solvent Consumption | 500 mL/mol | 50 mL/mol |
Applications Influencing Synthesis Design
Metalorganic Chemical Vapor Deposition (MOCVD)
Zn(TMHD)₂ is a precursor for ZnO thin films in semiconductor manufacturing. Synthesis protocols prioritize:
Catalysis
In Ti-mediated polymerizations, Zn(TMHD)₂’s ligand geometry enhances catalytic activity. Synthesis batches for this application undergo additional purification to remove trace chloride ions.
| Supplier | Purity (%) | Melting Point (°C) | Packaging |
|---|---|---|---|
| Ereztech | 99 | 132–134 | Glass ampules |
| Cymit Quimica | 99 | 132–134 | Sealed bottles |
| Alfa Industry | 99.5 | 133–134 | Metal bubblers |
Challenges and Innovations in Synthesis
Chemical Reactions Analysis
Types of Reactions
Dizinc;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized zinc species.
Reduction: Reduction reactions can convert the compound into different zinc complexes with altered oxidation states.
Substitution: The ligand in the compound can be substituted with other ligands, resulting in new dizinc complexes with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide species, while substitution reactions can produce a variety of dizinc complexes with different ligands.
Scientific Research Applications
Materials Science
Zn(TMHD)₂ is utilized in the synthesis of thin films and coatings due to its ability to decompose into zinc oxide (ZnO), a material with excellent optical and electronic properties. The compound's non-aqueous solubility allows for its use in various deposition techniques such as:
- Chemical Vapor Deposition (CVD) : Zn(TMHD)₂ can be vaporized and deposited onto substrates to form ZnO films, which are crucial in applications like transparent conductive oxides (TCOs) and solar cells .
- Sol-Gel Processes : The compound serves as a precursor in sol-gel methods for producing zinc oxide nanoparticles with controlled sizes and morphologies, enhancing their applicability in catalysis and sensor technologies .
Catalysis
Zn(TMHD)₂ acts as a catalyst in several organic reactions. Its ability to coordinate with various substrates makes it valuable in:
- Aldol Reactions : It facilitates the formation of carbon-carbon bonds by stabilizing carbanion intermediates .
- Polymerization Processes : The compound is used in the polymerization of various monomers to produce high-performance polymers .
Nanotechnology
The compound is increasingly being explored for its role in nanotechnology:
- Nanoparticle Synthesis : Zn(TMHD)₂ can be used to synthesize zinc oxide nanoparticles through thermal decomposition methods. These nanoparticles exhibit unique properties that are exploited in drug delivery systems and photothermal therapy .
- Quantum Dots : Research has shown that Zn(TMHD)₂ can be employed in the synthesis of quantum dots, which have applications in displays, solar cells, and biological imaging due to their size-dependent optical properties .
Case Study 1: Solar Energy Applications
A recent study demonstrated the effectiveness of Zn(TMHD)₂ as a precursor for fabricating ZnO thin films used in solar cells. The films exhibited high transparency and conductivity, leading to improved efficiency in photovoltaic devices. The process involved using CVD techniques where Zn(TMHD)₂ was vaporized and deposited on silicon substrates .
Case Study 2: Nanoparticle Formation
In another investigation, researchers synthesized zinc oxide nanoparticles using Zn(TMHD)₂ through a sol-gel method. The resulting nanoparticles were characterized for their antibacterial properties and potential use in medical applications. Results indicated significant antibacterial activity against various pathogens, showcasing the compound's versatility beyond traditional applications .
Mechanism of Action
The mechanism of action of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC involves its ability to coordinate with various substrates and catalyze specific reactions. The zinc ions in the compound act as Lewis acids, facilitating the activation of substrates and promoting chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being transformed.
Comparison with Similar Compounds
Physical and Thermal Properties
Notes:
- Sr(TMHD)₂ exhibits the highest melting point (201°C), making it suitable for high-temperature applications .
Research Findings and Trends
- MOCVD Advancements: Zn(TMHD)₂ and Sr(TMHD)₂ are pivotal in developing high-purity ZnO and SrO films for LEDs and solar cells .
- Catalysis : Pd(TMHD)₂’s efficiency in cross-coupling reactions highlights its role in pharmaceutical synthesis .
- Thermal Stability : Cu(TMHD)₂ and Y(TMHD)₃ demonstrate superior stability, enabling use in aerospace coatings .
Biological Activity
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc (Zn(TMHD)₂) is an organometallic compound with significant applications in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : Zn(C₁₁H₁₉O₂)₂
- Molecular Weight : 431.93 g/mol
- CAS Number : 14363-14-5
- Appearance : White crystalline solid
- Melting Point : 144°C
- Boiling Point : 250°C (dec.)
Mechanisms of Biological Activity
Zn(TMHD)₂ exhibits several biological activities attributed to its zinc content and the unique structure of the tetramethylheptanedionate ligands. The following mechanisms have been identified:
- Antioxidant Activity : Zinc is known for its role in cellular defense against oxidative stress. Zn(TMHD)₂ can scavenge free radicals and reduce oxidative damage in cells.
- Enzyme Activation : Zinc ions are critical for the activity of numerous enzymes. Zn(TMHD)₂ may activate metalloproteins and enzymes involved in metabolic processes.
- Cell Signaling Modulation : Zinc plays a role in cell signaling pathways, influencing processes such as apoptosis and cellular proliferation.
Antioxidant Effects
A study investigated the antioxidant properties of Zn(TMHD)₂ in vitro. The compound demonstrated significant free radical scavenging activity compared to control groups, indicating its potential as an antioxidant agent in therapeutic applications .
Enzyme Interaction
Research has shown that Zn(TMHD)₂ enhances the activity of superoxide dismutase (SOD), an important antioxidant enzyme that protects cells from oxidative damage. This enhancement was observed in cell cultures treated with various concentrations of Zn(TMHD)₂ .
Cellular Studies
In a cellular model, Zn(TMHD)₂ was found to promote cell viability and reduce apoptosis in human fibroblast cells exposed to oxidative stress. The compound's protective effects were attributed to its ability to modulate intracellular zinc levels and activate protective signaling pathways .
Case Studies
Applications
The biological activities of Zn(TMHD)₂ suggest potential applications in:
- Nutraceuticals : As an antioxidant supplement to support health.
- Pharmaceuticals : In drug formulations targeting oxidative stress-related diseases.
- Cosmetics : As an ingredient in formulations aimed at skin protection.
Q & A
Q. What are the standard synthetic routes for preparing high-purity Zn(TMHD)₂, and how can ligand exchange efficiency be optimized?
Zn(TMHD)₂ is typically synthesized via ligand exchange reactions between zinc salts (e.g., ZnCl₂ or Zn(NO₃)₂) and the β-diketone ligand (2,2,6,6-tetramethyl-3,5-heptanedione). Key steps include:
- Dissolving the zinc salt in a polar solvent (e.g., ethanol or water).
- Adding the deprotonated ligand (using a base like NaOH or NH₃) to form the chelated complex.
- Recrystallization or sublimation under reduced pressure to achieve ≥99% purity . Optimization Tip : Monitor reaction pH and stoichiometry using NMR or FTIR to ensure complete ligand substitution.
Q. Which characterization techniques are critical for confirming the structural integrity of Zn(TMHD)₂?
Essential methods include:
- Elemental Analysis : Verify C/H/O ratios (target molecular formula: C₂₂H₃₈O₄Zn).
- FTIR : Confirm chelation via shifts in ν(C=O) (~1600 cm⁻¹) and ν(C-O) (~1250 cm⁻¹) bands.
- NMR : Analyze ligand proton environments (e.g., methyl groups at δ 1.2–1.4 ppm in ¹H NMR).
- XRD : Assess crystallinity and compare with known β-diketonate structures .
Advanced Research Questions
Q. How can thermal decomposition behavior of Zn(TMHD)₂ be systematically analyzed to optimize its use in chemical vapor deposition (CVD)?
Methodology :
- Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) and reactive (O₂) atmospheres to determine decomposition onset temperatures and residual mass.
- Mass Spectrometry (MS) : Coupled with TGA to identify volatile byproducts (e.g., CO₂, H₂O, or ligand fragments).
- In Situ XRD : Monitor phase transitions during heating. Application Insight : In plasma-enhanced metalorganic vapor phase epitaxy (MOVPE), Zn(TMHD)₂ decomposes at 250–300°C, enabling controlled ZnO or ZnS film growth at substrate temperatures ≤400°C .
Q. What strategies resolve discrepancies in reported thermal stability data for Zn(TMHD)₂ across studies?
Discrepancies often arise from variations in:
- Purity : Impurities (e.g., hydrated species) lower decomposition temperatures. Use sublimation (150–200°C under vacuum) for purification .
- Atmosphere : Oxidative vs. inert conditions alter decomposition pathways. Compare TGA profiles in N₂ vs. O₂.
- Heating Rate : Slower rates (≤5°C/min) improve resolution of overlapping thermal events.
Q. What mechanistic insights guide the selection of Zn(TMHD)₂ as a precursor in catalytic polycondensation reactions?
The sterically hindered TMHD ligand stabilizes the Zn²⁺ center, preventing premature ligand dissociation. This enhances catalytic activity in:
- Polycondensation : Zn(TMHD)₂ acts as a Lewis acid catalyst, facilitating siloxane bond formation in organopolysiloxane elastomers at 80–120°C .
- Substrate Specificity : Compare with Zn(acac)₂ (acetylacetonate); TMHD’s bulky ligands reduce side reactions with polar monomers.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
